4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride is a chemical compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antiplatelet drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with acrylonitrile, followed by cyclization and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of antiplatelet drugs like prasugrel, which is used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of compounds derived from 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride involves the inhibition of platelet aggregation. This is achieved through the irreversible binding to P2Y12 receptors on platelets, preventing their activation and subsequent clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: Another antiplatelet agent that also targets P2Y12 receptors but has a different chemical structure.
Ticlopidine: An older antiplatelet drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride is unique due to its specific structural features that allow for efficient synthesis of prasugrel, a third-generation thienopyridine with enhanced potency and faster onset of action compared to its predecessors .
Eigenschaften
Molekularformel |
C9H12ClNO2S |
---|---|
Molekulargewicht |
233.72 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9;/h4,10H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
XJEGCBMSOHMGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(S1)CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.